molecular formula C27H32FN3O10 B1140766 Moxifloxacin Acyl-beta-D-glucuronide CAS No. 733002-61-4

Moxifloxacin Acyl-beta-D-glucuronide

Número de catálogo: B1140766
Número CAS: 733002-61-4
Peso molecular: 577.6 g/mol
Clave InChI: CAEIKPOEUGEJIR-XNYZSDPXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Moxifloxacin Acyl-beta-D-glucuronide involves the conjugation of Moxifloxacin with glucuronic acid. This reaction typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the Moxifloxacin molecule . The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH, and the reaction is usually carried out at physiological temperatures.

Industrial Production Methods

Industrial production of this compound follows similar principles as the synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Aplicaciones Científicas De Investigación

Pharmacokinetics

The pharmacokinetics of moxifloxacin and its metabolites have been extensively studied. Key findings include:

  • Absorption and Distribution : Moxifloxacin is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1-2 hours. The volume of distribution indicates effective tissue penetration, essential for treating systemic infections .
  • Metabolism : The conversion to Moxifloxacin Acyl-beta-D-glucuronide occurs primarily in the liver, involving UDP-glucuronosyltransferases. This metabolite contributes to the drug's overall pharmacological effects and may influence its safety profile .
  • Excretion : The glucuronide conjugate is predominantly eliminated via renal pathways, making renal function a critical factor in dosing considerations .

Pharmacodynamics

Research has shown that this compound retains antibacterial activity. It demonstrates effectiveness against various bacterial strains under both aerobic and anaerobic conditions. In vitro studies indicate that the metabolite's efficacy is comparable to that of the parent compound, especially against resistant strains of bacteria like Streptococcus pneumoniae and Bacteroides fragilis .

Treatment of Infections

This compound plays a crucial role in treating:

  • Respiratory Infections : Effective against community-acquired pneumonia and acute exacerbations of chronic bronchitis.
  • Skin Infections : Utilized in complicated skin and soft tissue infections due to its broad-spectrum activity.
  • Intra-abdominal Infections : Demonstrates efficacy in polymicrobial infections common in abdominal surgeries .

Safety Profile

Clinical studies have highlighted potential adverse effects associated with moxifloxacin, including hepatotoxicity and skin reactions. The glucuronide metabolite's role in these effects is an area of ongoing research, as it may influence the drug’s safety profile by modulating systemic exposure .

Case Study 1: Efficacy Against Resistant Strains

A clinical trial demonstrated that patients with pneumonia caused by multidrug-resistant Streptococcus pneumoniae responded favorably to treatment with moxifloxacin, with significant reductions in bacterial load observed within 48 hours of therapy initiation.

Case Study 2: Renal Impairment Considerations

A study involving patients with impaired renal function showed that while moxifloxacin's pharmacokinetics were altered, the presence of this compound did not significantly affect therapeutic outcomes or safety profiles when appropriate dose adjustments were made .

Actividad Biológica

Moxifloxacin Acyl-beta-D-glucuronide is a significant metabolite of the fluoroquinolone antibiotic moxifloxacin, known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, pharmacokinetics, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of bacterial topoisomerases II and IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, moxifloxacin disrupts the bacterial cell cycle, leading to cell death.

Key Actions:

  • Topoisomerase Inhibition: Prevents DNA supercoiling and replication.
  • Bactericidal Effect: Results in bacterial cell death through disruption of essential cellular processes.

The compound is formed through the conjugation of moxifloxacin with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes. This process is vital for drug metabolism and detoxification in the liver.

Biochemical Characteristics:

  • Formation: Conjugation with glucuronic acid.
  • Stability: Exhibits complex degradation pathways involving hydrolysis and transacylation.

3. Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that this metabolite has a lower plasma protein binding affinity compared to its parent compound, moxifloxacin.

Pharmacokinetic Parameters:

ParameterValue
Bioavailability86% (after oral administration)
Excretion>96% of dose recovered in urine and feces
Plasma Protein BindingM1 (90%), M2 (5%)

4. Cellular Effects

Research indicates that this compound may have multifaceted cellular effects, including potential toxicity associated with carboxylic acid-containing drugs. The rate of degradation is linked to protein adduct formation, which may have implications for drug safety profiles.

Toxicological Insights:

  • Protein Adduct Formation: Associated with toxicity.
  • Degradation Pathways: Hydrolysis and transacylation can lead to various products affecting cellular functions.

5. Metabolic Pathways

Moxifloxacin undergoes extensive metabolism in the liver, primarily through glucuronidation. This metabolic pathway plays a crucial role in the detoxification and elimination of the drug from the body.

Metabolic Pathway Overview:

  • Main Enzyme: UDP-glucuronosyltransferase (UGT).
  • Metabolites: Includes M1 (sulpho-compound) and M2 (acyl-glucuronide).

6. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study on pharmacokinetics demonstrated that after a single dose of moxifloxacin, both M1 and M2 metabolites were characterized in healthy volunteers, showing significant recovery in urine and feces .
  • Another research highlighted the stability issues related to acyl glucuronides, noting that while these compounds are readily available from commercial sources, they exhibit non-specific effects due to acyl migration .

7. Therapeutic Applications

Given its properties, this compound holds potential applications in both clinical and research settings:

  • Clinical Use: Understanding its pharmacokinetics aids in optimizing dosing regimens for moxifloxacin.
  • Research Applications: Used to study drug metabolism and enzyme interactions critical for developing safer pharmaceuticals.

Propiedades

Número CAS

733002-61-4

Fórmula molecular

C27H32FN3O10

Peso molecular

577.6 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1

Clave InChI

CAEIKPOEUGEJIR-XNYZSDPXSA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

SMILES isomérico

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

SMILES canónico

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

Sinónimos

1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.